molecular formula C14H22N4O4 B12334327 (2R)-piperidine-2-carbonitrile hemioxalate

(2R)-piperidine-2-carbonitrile hemioxalate

Cat. No.: B12334327
M. Wt: 310.35 g/mol
InChI Key: KDTSPGXIUDSRCB-GOPSZHOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-piperidine-2-carbonitrile hemioxalate is a chemical compound with the molecular formula C10H14N4O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

oxalic acid;(2R)-piperidine-2-carbonitrile

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1

InChI Key

KDTSPGXIUDSRCB-GOPSZHOCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C#N.C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-piperidine-2-carbonitrile hemioxalate typically involves the reaction of piperidine derivatives with cyanide sources under controlled conditions. One common method involves the use of piperidine-2-carbonitrile as a starting material, which is then reacted with oxalic acid to form the hemioxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of (2R)-piperidine-2-carbonitrile hemioxalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of piperidine.

    Reduction: Piperidine-2-amine derivatives.

    Substitution: Various substituted piperidine compounds depending on the nucleophile used.

Scientific Research Applications

(2R)-piperidine-2-carbonitrile hemioxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Biological Activity

(2R)-Piperidine-2-carbonitrile hemioxalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring with a carbonitrile functional group and is associated with oxalic acid, indicating its potential for various biological interactions.

Chemical Structure and Properties

The molecular formula of (2R)-piperidine-2-carbonitrile hemioxalate is C8H12N2O4C_8H_{12}N_2O_4, and it features a six-membered nitrogen-containing ring, which is characteristic of piperidine derivatives. The presence of the carbonitrile group enhances its reactivity, making it a candidate for further pharmacological exploration.

Biological Activities

Research has indicated that (2R)-piperidine-2-carbonitrile hemioxalate exhibits several notable biological activities :

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections caused by bacteria or fungi.
  • Antitumor Activity : There are indications of antitumor effects, positioning this compound as a candidate for cancer therapeutics.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of (2R)-piperidine-2-carbonitrile hemioxalate are still under investigation. However, initial findings suggest that its interaction with various biological targets may involve:

  • Modulation of neurotransmitter systems, particularly those involving serotonin receptors.
  • Inhibition of key enzymes involved in cellular proliferation and survival pathways.

Research Findings and Case Studies

A series of experiments have been conducted to evaluate the efficacy and safety profile of (2R)-piperidine-2-carbonitrile hemioxalate. Below is a summary of key findings:

Study FocusFindings
Antimicrobial ActivityDemonstrated inhibitory effects against several bacterial strains with MIC values ranging from 4 to 128 mg/L.
Antitumor ActivityIn vitro assays showed significant cytotoxicity against cancer cell lines, with IC50 values indicating effective dose ranges.
Neuroprotective EffectsExhibited protective effects in neuronal cell cultures exposed to oxidative stress, suggesting potential for treating neurodegenerative conditions.

Detailed Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties, (2R)-piperidine-2-carbonitrile hemioxalate was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : A case study involving various cancer cell lines demonstrated that (2R)-piperidine-2-carbonitrile hemioxalate induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V binding, confirming apoptotic cell death.
  • Neuroprotection : In models of oxidative stress, (2R)-piperidine-2-carbonitrile hemioxalate reduced cell death rates significantly compared to untreated controls. This suggests its potential role as a neuroprotective agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.